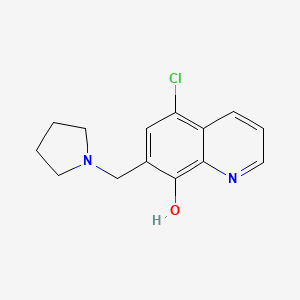

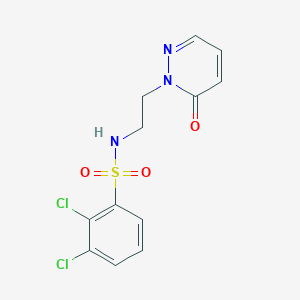

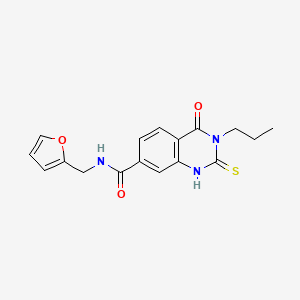

![molecular formula C15H14FN5O2 B2992658 9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 838886-02-5](/img/structure/B2992658.png)

9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to the class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones are known to have various biological activities and are used in the medical and pharmaceutical fields .

Synthesis Analysis

While specific synthesis methods for “9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” are not available, related compounds have been synthesized using various methods. For instance, pyrimido[4,5-d]pyrimidines have been synthesized via a regioselective synthetic route involving alkylation with an alkyl halide . In another study, pyrimidine-thiones were synthesized via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Molecular Structure Analysis

The molecular structure of “9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is characterized by a pyrimidine ring substituted with two carbonyl groups . The presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of the enzyme .科学的研究の応用

Fluorescent Properties and Imaging Applications

A study focused on the synthesis and properties of fluorodipyrrinones, highlighting their potential as cholephilic fluorescence and 19F MRI imaging agents for probing liver and biliary metabolism. These compounds, upon intravenous injection in rats, were largely excreted unchanged in bile, showcasing their potential for imaging applications (Boiadjiev et al., 2006).

Synthesis and Chemical Properties

Research on the efficient synthesis of 7,8-Dihydropyrimido[5,4-d]pyrimidines by treating 9-aryl-6-cyanopurines with primary amines has been reported. This synthesis pathway underscores the versatility of purine derivatives in chemical transformations (Carvalho et al., 2007).

Spectral and Photophysical Studies

Spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir have been studied, focusing on their fluorescence behavior in various solvents and pH conditions. This research contributes to understanding the photophysical properties of purine derivatives for potential applications in drug design (Wenska et al., 2004).

Crystal Structure Analysis

The crystal structure and molecular docking study of a pyrimidine derivative highlighted its potential in medicinal and pharmaceutical applications. The study emphasizes the compound's structural features that may influence its biological activity (Gandhi et al., 2016).

Antitumor and Antiviral Nucleosides

Pyrrolo[2,3-d]pyrimidine (7-deazapurine) derivatives have been identified as potent cytostatic or cytotoxic agents, highlighting their significance in designing antitumor and antiviral nucleosides. These compounds demonstrate the potential for development into therapeutic agents (Perlíková & Hocek, 2017).

Urease Inhibition

A study on the synthesis and urease inhibition activity of pyrido[1,2-a]pyrimidine-2,4(3H)-diones provides insights into their potential as inhibitors, contributing to the development of novel therapeutic agents (Rauf et al., 2010).

作用機序

Target of Action

The compound, also known as 9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, is a derivative of pyrimidine . Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound’s mode of action is likely related to its ability to inhibit protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . By inhibiting these enzymes, the compound can potentially disrupt cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Biochemical Pathways

The inhibition of protein kinases can affect various biochemical pathways. For instance, it can disrupt the signaling pathways that regulate cell growth and differentiation, leading to potential anticancer activity . .

Pharmacokinetics

Many pyrimidine derivatives have been found to possess promising anticancer activity , suggesting that they may have favorable pharmacokinetic properties that allow them to reach their targets in the body effectively.

Result of Action

The result of the compound’s action is likely to be the disruption of cellular signaling processes, leading to potential anticancer activity . By inhibiting protein kinases, the compound can disrupt the signaling pathways that regulate cell growth and differentiation . This can potentially lead to the death of cancer cells or the inhibition of their growth.

特性

IUPAC Name |

9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2/c1-19-12-11(13(22)18-15(19)23)21-8-2-7-20(14(21)17-12)10-5-3-9(16)4-6-10/h3-6H,2,7-8H2,1H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYLKYHCZODWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-Fluorophenyl)-1-methyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

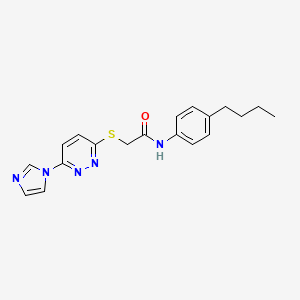

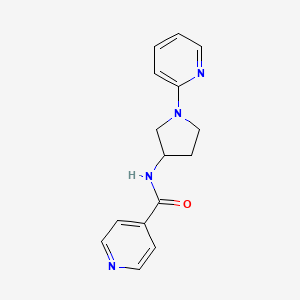

![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)

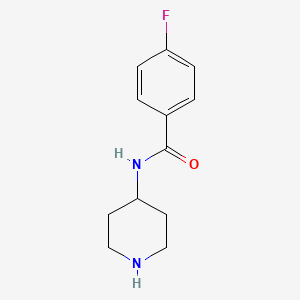

![5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992588.png)

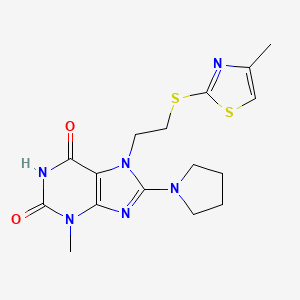

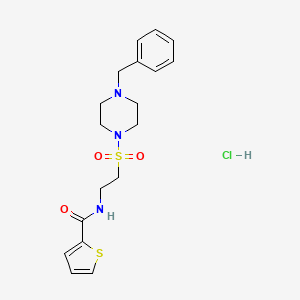

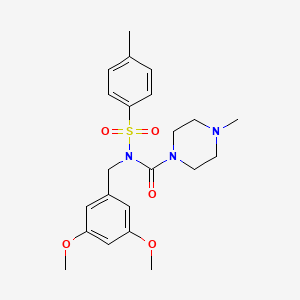

![N-(3,4-dimethoxyphenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2992594.png)

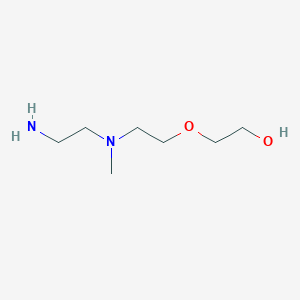

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)